2,3-Difluoro-4-nitroaniline
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Overview
Description
2,3-Difluoro-4-nitroaniline is a chemical compound with the molecular formula C6H4F2N2O2 . It has a molecular weight of 174.105 Da . The compound is part of the aniline family, which are aromatic amines widely used in various industries .
Synthesis Analysis
The synthesis of 2,3-Difluoro-4-nitroaniline involves several steps. One method involves the reaction of 1,2-dibromo-4,5-difluoro-3-nitrobenzene with methanol, palladium on carbon (Pd/C), and triethylamine . Another method involves the reaction of 2,4,5-trichloronitrobenzene with tetramethyl sulfone and anhydrous potassium fluoride . .Molecular Structure Analysis
The molecular structure of 2,3-Difluoro-4-nitroaniline consists of a benzene ring substituted with two fluorine atoms, a nitro group, and an amine group . The positions of these substituents on the benzene ring can affect the compound’s properties and reactivity .Scientific Research Applications
Optical Electronics
2,3-Difluoro-4-nitroaniline, due to its nitroaniline component, is often studied for its optical electronic properties. Nitroaniline derivatives are known as push-pull molecules, which exhibit intramolecular charge transfer, making them suitable for nonlinear optical applications . This property is crucial for the development of optical switches and modulators in telecommunications.
Pharmaceutical Research
The compound’s derivatives have been explored for their potential pharmaceutical applications. For instance, similar structures have shown significant antihyperglycemic and hypoglycemic effects, which could be relevant in the treatment of diabetes . The antimicrobial activity of these compounds also opens avenues for developing new antibacterial and antifungal agents.
Energetic Materials Development
Fluorinated nitroaniline compounds are of interest in the field of energetic materials. Studies on related compounds like 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) have revealed that fluorination can affect thermal stability and reaction pathways, which is vital information for designing safer and more efficient explosives .
Environmental Monitoring
The selective detection capabilities of nitroaniline derivatives make them suitable for environmental monitoring. They can be used to develop sensors that detect specific pollutants or hazardous substances in the environment, contributing to better management and remediation strategies .
Material Science
In material science, 2,3-Difluoro-4-nitroaniline can be utilized to synthesize new compounds with unique physical and chemical properties. Its incorporation into metal-organic frameworks (MOFs) could lead to the development of materials with specific luminescence responses, useful in creating sensitive detection systems .
Mechanism of Action
Target of Action
Nitroanilines, in general, are known to interact with various enzymes and proteins within biological systems .
Mode of Action
Nitroanilines are known to undergo enzymatic reduction in biological systems, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, leading to various biological effects.
Biochemical Pathways
Nitroanilines can potentially affect multiple biochemical pathways due to their reactivity and potential to form reactive intermediates .
Pharmacokinetics
Nitroanilines are generally well-absorbed and can be widely distributed in the body due to their lipophilic nature . They can undergo metabolic transformations, primarily through enzymatic reduction, and can be excreted in the urine .
Result of Action
Nitroanilines can potentially cause oxidative stress, dna damage, and cytotoxicity due to the formation of reactive intermediates .
Action Environment
The action, efficacy, and stability of 2,3-Difluoro-4-nitroaniline can be influenced by various environmental factors such as pH, temperature, and the presence of other substances . For instance, the reactivity of nitroanilines can be enhanced in acidic conditions .
properties
IUPAC Name |
2,3-difluoro-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGMXVVBWISCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-nitroaniline |
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